1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Description

The exact mass of the compound 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-aminopyrazol-1-yl)-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-7(2,11)5-10-4-6(8)3-9-10/h3-4,11H,5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLKJRCGDXKJDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C=C(C=N1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206640-59-6 |

Source

|

| Record name | 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Abstract

This technical guide provides a comprehensive, in-depth analysis of a robust and efficient synthetic pathway for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS No: 1206640-59-6)[1][2]. This compound is a valuable heterocyclic building block, particularly relevant to researchers and professionals in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in the design of kinase inhibitors and other pharmacologically active agents[3][4][5][6]. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that inform the synthesis. We will detail a highly reliable two-step sequence commencing with the N-alkylation of commercially available 4-nitropyrazole, followed by the chemoselective reduction of the nitro moiety. The document includes detailed, replicable experimental protocols, mechanistic discussions, and data visualization to create a self-validating and authoritative resource for laboratory application.

Introduction: Strategic Importance of the Pyrazole Scaffold

The 4-Aminopyrazole Moiety in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized for its metabolic stability and versatile substitution patterns that allow for precise tuning of steric and electronic properties.[6] Specifically, the 1,4-disubstituted aminopyrazole core is a key pharmacophore found in a multitude of protein kinase inhibitors.[3][5] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases, making them high-value therapeutic targets.[4] The amino group at the C4 position often serves as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of the target kinase, while the N1 substituent can be modified to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[3]

Profile of the Target Molecule: 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol

The target molecule is a functionalized 4-aminopyrazole derivative. Its structure incorporates two key features:

-

The 4-Aminopyrazole Core: Provides the essential pharmacophore for potential kinase interaction.

-

The 1-(2-hydroxy-2-methylpropyl) Substituent: This N1-side chain introduces a tertiary alcohol. This functionality can increase aqueous solubility—a critical parameter for drug candidates—and provides a potential vector for further functionalization or metabolic interactions.

Given these features, the molecule is not typically an end-product but rather a sophisticated intermediate, primed for incorporation into more complex drug candidates.

Synthetic Strategy: A Regioselective, Two-Step Approach

A retrosynthetic analysis of the target molecule suggests two primary strategies:

-

Direct Alkylation: N-alkylation of 4-aminopyrazole with a suitable electrophile like 1,2-epoxy-2-methylpropane (isobutylene oxide).

-

Protected Group Strategy: N-alkylation of a pyrazole with a masked amino group (e.g., a nitro group), followed by deprotection/reduction.

While seemingly more direct, the first approach is fraught with challenges. The free amino group of 4-aminopyrazole can compete with the ring nitrogens as a nucleophile, leading to undesired side products. Furthermore, N-alkylation of unsymmetrical pyrazoles can yield a mixture of N1 and N2 regioisomers, complicating purification.[7]

Therefore, the most logical and field-proven approach is the protected group strategy. This involves a two-step sequence that ensures high regioselectivity and chemical yield:

-

Step 1: N1-alkylation of 4-nitropyrazole with isobutylene oxide. The electron-withdrawing nitro group deactivates the ring, favoring selective attack at the N1 position and preventing side reactions.

-

Step 2: Reduction of the nitro group to the desired primary amine. This transformation is typically clean and high-yielding.

This strategic choice forms the foundation of the detailed protocol described herein.

Caption: Overall two-step synthesis pathway.

Detailed Synthesis Pathway and Protocols

Step 1: Synthesis of 1-(4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol

3.1.1 Mechanistic Rationale and Causality

This reaction is a base-catalyzed nucleophilic ring-opening of an epoxide.

-

Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. NaH irreversibly deprotonates the N-H of the pyrazole ring, forming the highly nucleophilic pyrazolide anion. This is critical for efficient attack on the sterically hindered epoxide. Weaker bases like potassium carbonate could be used but may require higher temperatures and longer reaction times.[7]

-

Choice of Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent choice. It is a polar aprotic solvent that readily dissolves the pyrazole salt and does not possess acidic protons that could quench the anion.

-

Regioselectivity: The pyrazolide anion attacks one of the carbon atoms of the epoxide ring. In the case of the unsymmetrical isobutylene oxide, the attack occurs at the less sterically hindered primary carbon, consistent with an SN2 mechanism. This ensures the formation of the desired 1-(pyrazol-1-yl)-propan-2-ol structure.

3.1.2 Experimental Protocol

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-nitropyrazole (1.0 eq).

-

Dissolution: Add anhydrous DMF (approx. 10 mL per gram of 4-nitropyrazole) and stir to dissolve.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the pyrazolide anion.

-

Alkylation: Add 1,2-epoxy-2-methylpropane (isobutylene oxide, 1.2 eq) dropwise via the dropping funnel while maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography).

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to yield the pure product.

3.1.3 Data Summary: N-Alkylation

| Parameter | Value | Rationale |

| Starting Material | 4-Nitropyrazole | Commercially available, stable precursor. |

| Reagent | Isobutylene Oxide | Provides the desired N1-substituent. |

| Base | Sodium Hydride (NaH) | Ensures complete and irreversible deprotonation. |

| Solvent | Anhydrous DMF | Polar aprotic, facilitates SN2 reaction. |

| Temperature | 0 °C to Room Temp. | Controls initial reactivity and allows for completion. |

| Typical Yield | 75-85% | Reflects an efficient transformation. |

Step 2: Reduction of 1-(4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol

3.2.1 Mechanistic Rationale and Causality

Catalytic hydrogenation is the method of choice for this nitro-to-amine reduction.

-

Choice of Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and standard catalyst for the reduction of aromatic nitro groups.[8] It offers high activity, allowing the reaction to proceed under mild conditions, and is easily removed by filtration.

-

Choice of Hydrogen Source: Pressurized hydrogen gas (H₂) is the cleanest reducing agent, as the only byproduct is water (if any).

-

Choice of Solvent: Methanol (MeOH) or ethanol (EtOH) are excellent solvents for hydrogenation. They readily dissolve the substrate and do not interfere with the catalyst.

-

Chemoselectivity: A key advantage of this method is its high chemoselectivity. The Pd/C catalyst under these conditions will readily reduce the nitro group without affecting the pyrazole ring or the tertiary alcohol. Alternative reducing agents like SnCl₂ or Fe/HCl are effective but require a more demanding acidic work-up and generate metallic waste streams.[9]

3.2.2 Experimental Protocol

-

Preparation: To a hydrogenation vessel (e.g., a Parr shaker bottle), add the intermediate, 1-(4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol (1.0 eq).

-

Dissolution: Add a suitable solvent such as methanol (approx. 20 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Agitate the mixture vigorously at room temperature.

-

Reaction: Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 2-4 hours.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield the final product, which is often pure enough for subsequent steps without further purification.

3.2.3 Data Summary: Nitro Reduction

| Parameter | Value | Rationale |

| Catalyst | 10% Pd/C | High activity and selectivity for nitro reduction. |

| Hydrogen Pressure | 50 psi | Sufficient for efficient reduction at room temperature. |

| Solvent | Methanol (MeOH) | Excellent solvent for substrate and hydrogenation. |

| Temperature | Room Temperature | Mild conditions preserve other functional groups. |

| Typical Yield | >95% | Hydrogenation is typically a very clean and quantitative reaction. |

Experimental Workflow Visualization

The following diagram outlines the complete laboratory workflow, from initial setup to the final isolated product.

Caption: Detailed experimental workflow from starting materials to final product.

Conclusion

The synthesis of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is most effectively and reliably achieved through a two-step sequence involving the N-alkylation of 4-nitropyrazole followed by catalytic hydrogenation. This strategy provides excellent control over regioselectivity, avoids common side reactions associated with free aminopyrazoles, and delivers the target compound in high overall yield. The protocols and mechanistic rationale provided in this guide are based on established chemical principles and offer a robust framework for the laboratory-scale production of this valuable synthetic intermediate, paving the way for its application in advanced drug discovery programs.

References

-

New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). Molecules. [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2024). RSC Advances. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Eco-Vector Journals Portal. [Link]

-

A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2007). Tetrahedron Letters. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). Molecules. [Link]

-

Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). Supporting Information. [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2020). The Journal of Organic Chemistry. [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2018). The Journal of Organic Chemistry. [Link]

- N-alkylation method of pyrazole. (1996).

-

Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. (2012). Chemical Communications. [Link]

- Process for the preparation of 4-aminopyrazole derivatives. (2007).

-

Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. (2021). The Journal of Organic Chemistry. [Link]

-

Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2018). ResearchGate. [Link]

-

Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. (2012). Chemical Communications. [Link]

- N-alkylation method of pyrazole. (1998).

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules. [Link]

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (2013). Organic Syntheses. [Link]

-

1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. (n.d.). Lead Sciences. [Link]

-

(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2020). Molbank. [Link]

-

Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. 1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol - Lead Sciences [lead-sciences.com]

- 2. 1206640-59-6|1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol|BLD Pharm [bldpharm.com]

- 3. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Introduction

1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a heterocyclic organic compound featuring a pyrazole ring substituted with an amino group and a tertiary alcohol moiety. As a member of the amino-pyrazole class, it holds potential significance for researchers in medicinal chemistry and drug development, as pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] A thorough understanding of its physicochemical properties is a critical prerequisite for any further investigation, including formulation development, pharmacokinetic profiling, and toxicological assessment.

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol and outlines detailed, field-proven experimental protocols for the determination of its key, yet currently unpublished, physicochemical parameters. The methodologies described are grounded in authoritative standards, ensuring scientific integrity and reproducibility.

Compound Identity and Known Properties

A summary of the fundamental identifiers and established properties for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is presented below. It is noteworthy that while basic molecular information is available, extensive experimental data on its physicochemical characteristics are not widely published.[5][6]

| Property | Value | Source |

| IUPAC Name | 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol | - |

| CAS Number | 1206640-59-6 | [5][6][7] |

| Molecular Formula | C₇H₁₃N₃O | [5][6][7] |

| Molecular Weight | 155.20 g/mol | [5] |

| Appearance | Not available | [6] |

| Melting Point | Not available | [5][6] |

| Boiling Point | Not available | [5][6] |

| Solubility in water | Not available | [6] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standardized, authoritative methodologies for determining the essential physicochemical properties of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. The rationale behind each experimental choice is elucidated to provide a deeper understanding of the scientific principles at play.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic physical property that is invaluable for both identification and purity assessment.[8][9][10] A broad melting range typically indicates the presence of impurities.[10]

Methodology: Capillary Melting Point Method

This is a widely adopted and reliable technique for determining the melting point of a solid organic compound.[11]

Step-by-Step Protocol:

-

Sample Preparation: A small amount of finely powdered, dry 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer.

-

Initial Determination: A rapid heating rate is employed to obtain an approximate melting point range.

-

Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated at a much slower rate (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[9]

Causality of Experimental Choices:

-

Fine Powder: Grinding the sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow temperature ramp is crucial for allowing the system to remain in thermal equilibrium, thereby providing an accurate melting range.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point using the capillary method.

Aqueous Solubility

Solubility is a fundamental property that influences a compound's absorption, distribution, and overall bioavailability. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a standardized framework for determining water solubility.[12][13][14][15]

Methodology: Flask Method (as per OECD 105)

This method is suitable for substances with a solubility of 10⁻² g/L or higher and involves agitating the substance in water until saturation is reached.[15]

Step-by-Step Protocol:

-

Preliminary Test: A preliminary test is conducted to determine the approximate solubility and the time required to reach equilibrium.

-

Equilibration: A sufficient amount of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is added to a known volume of deionized water in a flask. The mixture is agitated at a constant temperature (e.g., 20°C) until equilibrium is achieved.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Concentration Analysis: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Causality of Experimental Choices:

-

Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.

-

Equilibrium: Allowing sufficient time for the system to reach equilibrium ensures that the measured concentration represents the true saturation solubility.

-

Analytical Technique: The choice of analytical method depends on the compound's properties (e.g., presence of a chromophore for UV-Vis) and the required sensitivity.

Workflow for Aqueous Solubility Determination (OECD 105)

Caption: Workflow for determining aqueous solubility via the flask method.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values. This, in turn, affects its solubility, permeability, and receptor binding. For 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, the amino group and the pyrazole ring nitrogens are expected to be the primary ionizable centers.

Methodology: Potentiometric Titration

This is a classic and highly accurate method for pKa determination.[16][17] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Step-by-Step Protocol:

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the half-equivalence point.[16][18]

Causality of Experimental Choices:

-

Potentiometry: This method directly measures the change in hydrogen ion concentration, providing a direct measure of the acid-base equilibrium.

-

Titration Curve Analysis: The shape of the titration curve provides a wealth of information about the ionization behavior of the compound.

Alternative Methodology: UV-Vis Spectrophotometry

If the compound possesses a suitable chromophore whose absorbance changes with protonation state, UV-Vis spectrophotometry can be employed.[16][17][19] This involves measuring the absorbance of the compound in a series of buffers with known pH values. A plot of absorbance versus pH will yield a sigmoidal curve from which the pKa can be determined at the inflection point.[16][19]

Partition Coefficient (LogP) and Distribution Coefficient (LogD)

LogP (the logarithm of the partition coefficient) is a measure of a compound's lipophilicity and is a key determinant of its drug-like properties, including its ability to cross biological membranes.[20] It describes the partitioning of the neutral form of the molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase.[20] LogD (the logarithm of the distribution coefficient) is a pH-dependent measure of lipophilicity that accounts for both the neutral and ionized forms of the molecule.[20][21]

Methodology: Shake-Flask Method

This is the "gold standard" method for LogP and LogD determination due to its directness and accuracy.[20][21][22][23]

Step-by-Step Protocol:

-

Phase Preparation: n-Octanol and an aqueous buffer (for LogD, typically at pH 7.4) are pre-saturated with each other.[21]

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are combined in a separation funnel. The funnel is shaken to facilitate partitioning until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis).

-

Calculation:

-

LogP = log ([Compound]octanol / [Compound]aqueous) for the neutral species.

-

LogD = log ([Compound]octanol / ([Compound]aqueous, neutral + [Compound]aqueous, ionized)) at a specific pH.

-

Causality of Experimental Choices:

-

n-Octanol: This solvent is widely used as a surrogate for biological membranes due to its amphiphilic nature.

-

Shake-Flask: This method directly measures the partitioning of the compound between the two phases, providing a highly reliable value.[23]

-

pH 7.4 for LogD: This pH is chosen to mimic physiological conditions in the blood.[20]

Workflow for LogP/LogD Determination (Shake-Flask Method)

Caption: Workflow for determining LogP/LogD using the shake-flask method.

Safety and Handling

Based on available Material Safety Data Sheet (MSDS) information, 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol should be handled with standard laboratory precautions.[6] This includes the use of personal protective equipment such as safety glasses with side-shields, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated area, and dust formation should be avoided.[6] For disposal, it is recommended to consult a licensed professional waste disposal service.[6]

Conclusion

While specific experimental data for many of the physicochemical properties of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol are not yet publicly available, this guide provides a robust framework for their determination. By employing the standardized and scientifically sound methodologies outlined herein, researchers can generate the critical data necessary to advance the study of this compound. A comprehensive understanding of its melting point, solubility, pKa, and lipophilicity will be instrumental in unlocking its potential in drug discovery and development.

References

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

LogP/D. Cambridge MedChem Consulting. [Link]

-

1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Lead Sciences. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

LogP / LogD shake-flask method. Protocols.io. [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. [Link]

-

Melting Point Determination Lab Protocol. Studylib. [Link]

-

MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Capot Chemical. [Link]

-

OECD GUIDELINES FOR TESTING CHEMICALS. Pure. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

Determination of Melting Point. Clarion University. [Link]

-

OECD 105 - Water Solubility Test at 20°C. Analytice. [Link]

-

OECD 105 - Water Solubility. Situ Biosciences. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Experiment 1: Melting-point Determinations. Athabasca University. [Link]

-

Test No. 105: Water Solubility. OECD. [Link]

-

How to calculate pKa. BYJU'S. [Link]

-

1-(5-amino-1H-pyrazol-4-yl)-2-methylpropan-2-ol. PubChem. [Link]

-

CAS#:1495201-17-6 | 1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol. Chemsrc. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]

-

Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Institutes of Health. [Link]

-

(1-methyl-1H-pyrazol-4-yl)methanol. PubChem. [Link]

-

3-(3-amino-1H-pyrazol-1-yl)-2-methylpropanamide. PubChem. [Link]

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol - CAS:1206640-59-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. capotchem.com [capotchem.com]

- 7. 1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol - Lead Sciences [lead-sciences.com]

- 8. studylib.net [studylib.net]

- 9. pennwest.edu [pennwest.edu]

- 10. athabascau.ca [athabascau.ca]

- 11. byjus.com [byjus.com]

- 12. filab.fr [filab.fr]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. oecd.org [oecd.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. byjus.com [byjus.com]

- 19. ulm.edu [ulm.edu]

- 20. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 21. LogP / LogD shake-flask method [protocols.io]

- 22. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. encyclopedia.pub [encyclopedia.pub]

1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol CAS number 1206640-59-6

An In-depth Technical Guide to 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS 1206640-59-6): A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, CAS number 1206640-59-6. Tailored for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of properties. It delves into the compound's strategic importance as a synthetic building block, contextualizes its utility within the broader landscape of medicinal chemistry, and provides actionable, field-proven insights into its application.

Section 1: Executive Summary & Strategic Overview

1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is not an active pharmaceutical ingredient (API) in itself. Rather, its significance lies in its molecular architecture. It combines two critical features: the 4-aminopyrazole nucleus , a well-established "privileged scaffold" in medicinal chemistry, and an N-1 substituted tert-butanol group . This combination makes it a highly valuable and versatile intermediate for the synthesis of complex, high-value molecules, particularly kinase inhibitors.

The 4-amino group provides a reactive handle for derivatization, allowing chemists to append various pharmacophores, while the pyrazole ring acts as a stable, bioisosterically favorable core. The tert-butanol substituent on the nitrogen at position 1 serves to modulate solubility and provides a specific steric and electronic profile. Understanding this compound is to understand a key piece in the puzzle of constructing next-generation targeted therapeutics.

Section 2: Physicochemical Properties and Handling

While comprehensive toxicological data is limited, information from suppliers and safety data sheets provides a baseline for laboratory handling.[1] The key is to treat it as a typical fine chemical intermediate with unknown long-term properties, mandating standard personal protective equipment (PPE).

Table 1: Physicochemical & Safety Data Summary

| Property | Value | Source / Notes |

| CAS Number | 1206640-59-6 | [2] |

| Molecular Formula | C₇H₁₃N₃O | [3] |

| Molecular Weight | 155.20 g/mol | [3] |

| Appearance | Data not consistently available (typically solid) | [1] |

| Solubility | Data not available; likely soluble in organic solvents like DCM, MeOH | [1] |

| Storage | 2-8°C, inert atmosphere, keep in a dark place | [3] |

| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides | [1] |

| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) | [1] |

| Handling Precautions | Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[1] |

Section 3: The 4-Aminopyrazole Nucleus - A Privileged Scaffold in Kinase Inhibition

The pyrazole ring is a five-membered aromatic heterocycle that has become a cornerstone of modern medicinal chemistry, with over 50 pyrazole-containing drugs on the market globally.[4][5] Its value stems from its ability to act as a bioisostere for other aromatic rings, improving properties like lipophilicity and solubility, while also participating in crucial hydrogen bonding interactions with protein targets.[4]

The amino-substituted pyrazole, in particular, is a versatile framework for building potent and selective kinase inhibitors.[6] Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders.[7] Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase, is a therapeutically validated target for B-cell malignancies, and many BTK inhibitors leverage heterocyclic scaffolds like aminopyrazoles.[6][8][9]

The 4-amino group on the pyrazole ring is a key anchor point. It can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP in the kinase active site, or serve as a nucleophilic handle for building out the rest of the inhibitor to achieve target specificity and desired pharmacokinetic properties.

Figure 1: Simplified BTK signaling pathway and the role of inhibitors.

Section 4: Synthetic Utility and Methodologies

The primary value of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol lies in its utility as a synthetic intermediate. The workflow typically involves using the 4-amino group as a nucleophile for constructing larger, more complex molecules.

Protocol 1: General Amide Coupling (Illustrative)

This protocol describes a standard method for acylating the 4-amino group, a common step in building kinase inhibitors.

Rationale: Amide bond formation is one of the most robust and versatile reactions in medicinal chemistry. Using a carboxylic acid activated with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a high-yielding and clean reaction under mild conditions, preserving the integrity of other functional groups. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid produced during the reaction without interfering as a nucleophile.

Step-by-Step Methodology:

-

Dissolution: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (1.0 eq) and the desired carboxylic acid (R-COOH) (1.1 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Coupling Agent Addition: Add the coupling reagent, HATU (1.2 eq), to the mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired amide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthetic Workflow Diagram

The following diagram illustrates the strategic position of the title compound in a multi-step synthesis of a hypothetical kinase inhibitor.

Figure 2: Synthetic workflow highlighting the central role of the title compound.

Section 5: Analytical Characterization

Rigorous analytical characterization is essential to validate the identity and purity of this intermediate before its use in subsequent synthetic steps. Commercial suppliers often provide access to analytical data such as NMR and LC-MS.[10]

Table 2: Standard Analytical Methods for Quality Control

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to the pyrazole ring protons, the aminopyrazole NH₂, the methylene protons, and the two methyl groups of the tert-butyl moiety. |

| ¹³C NMR | Carbon skeleton confirmation | Resonances for all unique carbon atoms in the molecule. |

| LC-MS | Purity assessment and mass confirmation | A major peak in the chromatogram indicating purity, with a mass spectrum showing the [M+H]⁺ ion at approximately 156.11 m/z. |

| HPLC | Quantitative purity determination | A single, sharp peak under various solvent conditions to establish purity >95% (typically >98% for drug discovery). |

Section 6: Conclusion and Future Outlook

1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a quintessential example of a modern synthetic building block. While it lacks intrinsic biological activity, its true value is realized in its potential to be transformed into highly specific and potent therapeutic agents. For drug discovery teams, having reliable access to well-characterized, high-purity intermediates like this is a critical enabler of innovation. It allows for the rapid exploration of chemical space around validated scaffolds, accelerating the journey from a hit compound to a clinical candidate. As research into kinase inhibitors and other targeted therapies continues to expand, the demand for versatile and strategically designed building blocks such as this will only grow.

References

- Wikipedia. Bruton's tyrosine kinase.

- BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies. (2025).

- What are BTK inhibitors and how do they work?. (2024).

- Santa Cruz Biotechnology. Btk Inhibitors.

- Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. (2023). PMC.

- 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol | 1206640-59-6.

- Capot Chemical. MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. (2026).

- Smolecule. 1-Fluoro-3-[(1-methyl-1H-pyrazol-3-yl)amino]propan-2-ol.

- Matrix Scientific. Product Page.

- Lead Sciences. 1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.

- MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023).

- PMC. Current status of pyrazole and its biological activities.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- PMC. Pyrazole: an emerging privileged scaffold in drug discovery. (2023).

- BLDpharm. 1206640-59-6|1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.

Sources

- 1. capotchem.com [capotchem.com]

- 2. 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol | 1206640-59-6 [m.chemicalbook.com]

- 3. 1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol - Lead Sciences [lead-sciences.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. What are BTK inhibitors and how do they work? [synapse.patsnap.com]

- 8. BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1206640-59-6|1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol|BLD Pharm [bldpharm.com]

A Technical Guide to the Structural Elucidation of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a chemical structure is a cornerstone of modern chemical and pharmaceutical sciences. It serves as the bedrock upon which all subsequent biological, toxicological, and medicinal chemistry efforts are built. This guide provides a comprehensive, technically-driven framework for the structural elucidation of the novel molecule, 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Moving beyond a mere recitation of analytical techniques, this document delves into the strategic rationale behind the experimental workflow, emphasizing the synergistic interplay of various spectroscopic and spectrometric methods. From initial molecular formula determination by high-resolution mass spectrometry to the intricate mapping of covalent frameworks through one- and two-dimensional nuclear magnetic resonance, and culminating in the unambiguous assignment of stereochemistry via X-ray crystallography, each step is presented as a self-validating component of an integrated analytical process. This guide is intended to serve as both a practical protocol and an educational resource for professionals engaged in the rigorous pursuit of chemical characterization.

Foundational Analysis: Establishing the Molecular Blueprint

The journey of structural elucidation begins with the most fundamental question: what are the elemental components of the molecule? High-Resolution Mass Spectrometry (HRMS) stands as the initial and indispensable tool to answer this.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: Unlike nominal mass spectrometry, which provides integer mass-to-charge ratios, HRMS delivers mass measurements with high accuracy (typically to four or five decimal places). This precision is paramount as it allows for the deduction of a unique elemental composition from a measured mass, thereby distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Dissolve approximately 1 mg of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 10-50 µg/mL.

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference standard (e.g., sodium formate or a commercially available calibration mix) to ensure high mass accuracy.

-

Ionization: Introduce the sample solution into the ESI source. A positive ion mode is selected to facilitate the formation of the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Data Analysis: The measured m/z of the [M+H]⁺ ion is used to calculate the molecular formula. For C₇H₁₃N₃O, the expected monoisotopic mass is 155.1059 g/mol .[1] The HRMS measurement should align with this value within a narrow error margin (typically < 5 ppm).

| Parameter | Expected Value for C₇H₁₃N₃O |

| Molecular Formula | C₇H₁₃N₃O |

| Monoisotopic Mass | 155.1059 |

| [M+H]⁺ (m/z) | 156.1131 |

| [M+Na]⁺ (m/z) | 178.0951 |

Table 1: Predicted HRMS Data for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.[2]

Mapping the Covalent Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula established, the next logical step is to piece together the atomic connectivity. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment and bonding relationships of individual atoms.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

Expertise in Action: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum, in turn, provides a count of the unique carbon environments. Together, they provide a census of the atoms and initial clues to the functional groups present.

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical to avoid obscuring relevant signals.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Key parameters to note are the chemical shift (δ) in ppm, the integration (relative number of protons), and the multiplicity (singlet, doublet, triplet, etc.).

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[3]

Anticipated Spectral Features for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol:

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrazole H (2) | ~7.5 | Singlet | 1H |

| Pyrazole H (1) | ~6.0 | Singlet | 1H |

| -NH₂ | Broad Singlet | 2H | |

| -CH₂- | ~4.0 | Singlet | 2H |

| -OH | Broad Singlet | 1H | |

| -C(CH₃)₂ | ~1.2 | Singlet | 6H |

| Carbon Environment | Expected Chemical Shift (ppm) |

| Pyrazole C (aromatic) | 130-140 |

| Pyrazole C (aromatic) | 100-110 |

| C-NH₂ (aromatic) | 145-155 |

| -C(CH₃)₂- | ~70 |

| -CH₂- | ~60 |

| -C(CH₃)₂ | ~25 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts.

Two-Dimensional (2D) NMR: Unraveling Complex Connectivity

The Power of Correlation: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. Experiments like COSY, HSQC, and HMBC are essential for unambiguously assembling the molecular structure.[4][5]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.[6][7] This provides a direct link between the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[3][6] This is the key experiment for connecting different molecular fragments and identifying quaternary carbons.

Workflow for 2D NMR-Based Structure Assembly:

Caption: Workflow for 2D NMR-based structure elucidation.

Functional Group Confirmation: Infrared (IR) Spectroscopy

A Vibrational Fingerprint: IR spectroscopy provides valuable information about the types of chemical bonds present in a molecule by measuring their vibrational frequencies. It serves as a rapid and effective method to confirm the presence of key functional groups.

Expertise in Interpretation: For 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, the IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, and C-N and C-O stretching vibrations.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Tertiary Alcohol (-OH) | O-H Stretch | 3200-3600 | Broad, strong |

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 | Two sharp bands[10][11][12] |

| Alkane (C-H) | C-H Stretch | 2850-3000 | Medium to strong |

| Aromatic C=C | C=C Stretch | 1450-1600 | Medium |

| Aliphatic C-N | C-N Stretch | 1020-1250 | Medium |

Table 3: Expected IR Absorption Bands.

The Final Frontier: Absolute Structural Confirmation with X-ray Crystallography

The Gold Standard: While spectroscopic methods provide a robust model of the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[13][14] It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers if present.[15][16][17]

Causality of Application: Although 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is not chiral, X-ray crystallography would definitively confirm the connectivity established by NMR and provide invaluable data on the solid-state conformation and intermolecular interactions, such as hydrogen bonding.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. This is often the most challenging step.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to produce the final crystal structure.

Visualizing the Elucidation Pathway:

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of a novel chemical entity like 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a systematic process of hypothesis generation and validation. It relies on the strategic application of a suite of analytical techniques, each providing a unique and complementary piece of the structural puzzle. By integrating the precise mass measurement from HRMS, the detailed connectivity map from multidimensional NMR, and the functional group confirmation from IR spectroscopy, a high-confidence structure can be proposed. Ultimately, single-crystal X-ray crystallography stands as the definitive method for absolute structural verification. This guide has outlined a field-proven, logical workflow that ensures scientific rigor and trustworthiness in the characterization of new molecules, a critical step in the landscape of drug discovery and development.

References

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

-

Borek, R. T., et al. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

-

Harada, N. (2011). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Journal of Synthetic Organic Chemistry, Japan, 69(9), 974-985. [Link]

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher's method for the determination of absolute configuration of chiral alcohols. Nature Protocols, 2(10), 2451-2458. [Link]

-

Inoue, Y., & Ramamurthy, V. (Eds.). (2004). Chiral photochemistry. CRC press. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

-

PubChem. (n.d.). 1-(4-amino-1h-pyrazol-1-yl)-2-methylpropan-2-ol. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

Elyashberg, M. E., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of chemical information and computer sciences, 44(4), 1371-1382. [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

-

Saad, E. F., Gohar, S. M., El-behlly, A., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

-

Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Retrieved from [Link]

-

Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

Sources

- 1. 1-(5-amino-1H-pyrazol-4-yl)-2-methylpropan-2-ol | C7H13N3O | CID 151925001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1-(4-amino-1h-pyrazol-1-yl)-2-methylpropan-2-ol (C7H13N3O) [pubchemlite.lcsb.uni.lu]

- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 4. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ecommons.cornell.edu [ecommons.cornell.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. quora.com [quora.com]

- 12. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 13. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol molecular weight and formula

An In-Depth Technical Guide to 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS No: 1206640-59-6). The document details its fundamental molecular properties, including its chemical formula and molecular weight, and presents its structure through detailed visualization. It further outlines critical information regarding its physicochemical characteristics, safe handling and storage protocols, and standard analytical methodologies for structural confirmation and purity assessment. This guide is intended for researchers, chemists, and drug development professionals who may utilize this molecule as a building block or intermediate in synthetic chemistry and medicinal research. The significance of the aminopyrazole scaffold, a privileged structure in modern drug discovery, is also discussed to provide context for the potential applications of this specific compound.

Core Molecular Identification

1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a heterocyclic compound featuring a 4-aminopyrazole core structure N-substituted with a 2-hydroxy-2-methylpropyl group. The aminopyrazole moiety is of significant interest in medicinal chemistry, serving as a versatile framework in the design of pharmacologically active agents, including kinase inhibitors.[1] The precise identification of this molecule is paramount for its application in research and development.

-

IUPAC Name: 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol

The molecular formula and structure dictate its chemical behavior, reactivity, and potential for intermolecular interactions, which are foundational to its role in synthetic applications.

Physicochemical and Handling Properties

A summary of the key quantitative and qualitative data for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is presented below. It is critical to note that while some properties are well-defined, others, such as melting and boiling points, have not been extensively reported and would require empirical determination in a laboratory setting.[3][4]

| Property | Value | Source(s) |

| Molecular Weight | 155.20 g/mol | [3][4][5][6] |

| Exact Mass | 155.105862 g/mol | [7] |

| Molecular Formula | C₇H₁₃N₃O | [2][3][4][5] |

| CAS Number | 1206640-59-6 | [2][3][4] |

| Purity (Typical) | ≥97% | [2][3] |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [3][4] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [2][5] |

Safety and Handling

According to available Safety Data Sheet (SDS) information, 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol should be handled with standard laboratory precautions.[4] The toxicological properties have not been thoroughly investigated.[4]

-

Personal Protective Equipment (PPE): Use of safety glasses with side-shields, chemical-resistant gloves, and a lab coat is mandatory. For handling powders or creating aerosols, a particle respirator (e.g., N95) is recommended.[4]

-

Hazards: May cause respiratory irritation.[4]

-

First Aid: In case of contact, wash skin with soap and water. If inhaled, move the person to fresh air. For eye contact, rinse thoroughly with water for at least 15 minutes.[4]

-

Disposal: Dispose of the compound and its container via a licensed professional waste disposal service. Do not let the product enter drains.[4]

Molecular Structure and Visualization

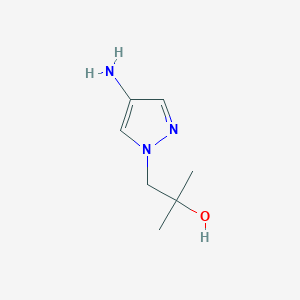

The structure of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is defined by two key functional regions: the planar, aromatic 4-aminopyrazole ring and the flexible, aliphatic 2-methylpropan-2-ol side chain. The pyrazole ring is attached to the side chain via a nitrogen-carbon bond (N1 of the pyrazole to C1 of the propyl chain). The tertiary alcohol on the side chain can act as both a hydrogen bond donor and acceptor, potentially influencing the molecule's solubility and interactions with biological targets.

Caption: 2D chemical structure of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.

Protocols for Analytical Characterization

To ensure the identity, structure, and purity of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, a series of standard analytical protocols must be employed. Commercial suppliers often provide certificates of analysis that may include data from these techniques.[5]

Protocol 4.1: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz (or higher) spectrometer. Expected signals would include: distinct singlets for the two pyrazole ring protons, a singlet for the amino (NH₂) protons (which may be broad), a singlet for the methylene (CH₂) protons, a singlet for the tertiary alcohol (OH) proton (may be broad and exchangeable), and two singlets for the non-equivalent methyl (CH₃) groups.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This should reveal seven distinct carbon signals corresponding to the molecular formula C₇H₁₃N₃O.

-

Data Analysis: Integrate the proton signals to confirm the proton count for each environment. Analyze chemical shifts and coupling patterns (if any) to validate the proposed structure against established chemical shift databases and prediction tools.

Protocol 4.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a cornerstone technique for separating components in a mixture, making it ideal for determining the purity of a chemical substance. A single, sharp peak indicates a high degree of purity.

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Further dilute to a working concentration of ~0.1 mg/mL.

-

Chromatographic Conditions (General Method):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

-

-

Analysis: Inject 5-10 µL of the sample. Purity is calculated by dividing the area of the main peak by the total area of all peaks detected in the chromatogram. A purity level of ≥97% is typically expected for research-grade chemicals.[3]

Protocol 4.3: Exact Mass Confirmation by Mass Spectrometry (MS)

Causality: High-Resolution Mass Spectrometry (HRMS), often using an Electrospray Ionization (ESI) source, provides an extremely accurate mass measurement of the parent ion. This allows for unambiguous confirmation of the elemental formula.

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a solvent compatible with ESI, such as methanol or acetonitrile/water.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., TOF or Orbitrap) immediately before analysis. Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺.

-

Acquisition: Infuse the sample directly or via LC-MS. Acquire the full scan mass spectrum.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The measured mass should match the theoretical exact mass of C₇H₁₄N₃O⁺ (156.1131) within a narrow tolerance (typically < 5 ppm).

Conclusion and Future Directions

1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a well-defined chemical entity with potential utility as a synthetic intermediate. Its molecular formula (C₇H₁₃N₃O) and molecular weight (~155.20 g/mol ) are firmly established. The compound's structure combines the medicinally relevant aminopyrazole scaffold with a functionalized side chain that can modulate physicochemical properties. While key identifiers are known, a full experimental characterization of its physical properties (melting point, solubility) and biological activity remains to be published in peer-reviewed literature. Researchers utilizing this compound should undertake rigorous analytical characterization as outlined in this guide to validate its quality and ensure the reliability of their experimental outcomes.

References

-

1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Lead Sciences.[Link]

-

MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Capot Chemical.[Link]

-

1-(4-Amino-5-chloro-1H-pyrazol-1-yl)-2-methylpropan-2-ol. ChemBK.[Link]

-

1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol. Chemsrc.[Link]

-

1-(5-amino-1H-pyrazol-4-yl)-2-methylpropan-2-ol. PubChem, National Center for Biotechnology Information.[Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.[Link]

-

methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. PubChem, National Center for Biotechnology Information.[Link]

-

Synthesis and characterization of pyranopyrazole derivatives... Frontiers in Chemical Sciences.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol - Lead Sciences [lead-sciences.com]

- 3. 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol - CAS:1206640-59-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. capotchem.com [capotchem.com]

- 5. 1206640-59-6|1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol|BLD Pharm [bldpharm.com]

- 6. CAS#:1495201-17-6 | 1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol | Chemsrc [chemsrc.com]

- 7. 1-(5-amino-1H-pyrazol-4-yl)-2-methylpropan-2-ol | C7H13N3O | CID 151925001 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a 4-aminopyrazole core linked to a tertiary alcohol moiety, presents a unique combination of functional groups that are attractive for the synthesis of novel therapeutic agents. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions.[1][2][3] The amino group offers a key site for further functionalization, while the tertiary alcohol can influence solubility and metabolic stability. This guide provides an in-depth overview of the commercial availability, potential synthetic routes, safety considerations, and the broader context of its application in drug discovery, particularly in the development of kinase inhibitors.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1206640-59-6 | [4] |

| Molecular Formula | C₇H₁₃N₃O | [4] |

| Molecular Weight | 155.20 g/mol | |

| Appearance | Not specified, likely a solid | |

| Solubility | No data available | |

| Storage | Recommended at 2-8°C in an inert atmosphere, protected from light. | [4] |

Commercial Availability

1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is commercially available from several chemical suppliers, primarily for research and development purposes. The compound is typically offered in various purities and quantities.

| Supplier | Catalog Number | Purity | Available Quantities |

| BLDpharm | BD00749903 | 98% | 100mg, 250mg, 1g, 5g |

| Lead Sciences | BD00749903 | 98% | 100mg, 250mg, 1g, 5g |

| Sunway Pharm Ltd | CB85476 | Not Specified | Inquire |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

The Scientific Context: Aminopyrazoles in Drug Discovery

The 4-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, antibacterial, and anticancer properties.[1]

Role as Kinase Inhibitors

A significant area of application for aminopyrazole derivatives is in the development of protein kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. The aminopyrazole core can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase ATP-binding site, a common strategy in the design of kinase inhibitors. The amino group often serves as a crucial interaction point, while substitutions on the pyrazole ring and the amino group can be modified to achieve potency and selectivity for specific kinases.

Potential Synthetic Pathways

A potential synthetic workflow is outlined below:

Sources

The Amino-Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has a rich history in chemistry, but it is the strategic introduction of an amino functional group that has truly unlocked its potential in medicinal chemistry.[1][2][3] Amino-pyrazole derivatives have emerged as a "privileged scaffold," a molecular framework that is able to provide useful ligands for a multitude of biological targets.[4][5][6] This guide provides a comprehensive overview of the discovery, history, and medicinal chemistry of amino-pyrazole compounds. It delves into the synthetic evolution of this scaffold, explores the intricate structure-activity relationships that govern its biological activity, and provides practical insights into the experimental workflows used in its development. Particular emphasis is placed on its role in the design of protein kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.[4][7][8]

A Historical Perspective: From Pyrazole's Discovery to the Rise of the Amino-Pyrazole

The story of pyrazole begins in the late 19th century. In 1883, German chemist Ludwig Knorr first synthesized a pyrazole derivative, which eventually led to the development of the antipyretic drug Antipyrine.[9] Just a few years later, in 1889, Buchner accomplished the first synthesis of the parent pyrazole ring.[3] For many years, pyrazoles were primarily of interest for their applications as dyes and agrochemicals.[3][10]

The pivotal shift towards medicinal applications began with the functionalization of the pyrazole ring. The introduction of an amino group proved to be a transformative event, creating a versatile scaffold with the ability to form key interactions with biological macromolecules.[11][12] This versatility stems from the electronic properties of the pyrazole ring and the hydrogen bonding capabilities of the amino group. The position of the amino group on the pyrazole ring (3-amino, 4-amino, or 5-amino) significantly influences the molecule's chemical reactivity and its preferred interactions with biological targets, leading to distinct pharmacological profiles for each isomer.[1][2][13]

The Amino-Pyrazole Scaffold in Medicinal Chemistry: A Versatile Framework

The amino-pyrazole core is a cornerstone in the design of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[12][13][14] The success of this scaffold can be attributed to several key features:

-

Synthetic Tractability: The pyrazole ring is relatively easy to synthesize and modify, allowing for the creation of large and diverse chemical libraries for screening.[1][15]

-

Hydrogen Bonding Capabilities: The amino group and the nitrogen atoms of the pyrazole ring act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with protein targets.[5]

-

Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid scaffold that can orient substituents in a well-defined three-dimensional space, facilitating optimal binding to target proteins.

-

Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for other aromatic systems, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

The strategic placement of the amino group is a critical determinant of biological activity. 3-Aminopyrazoles are often found in anticancer and anti-inflammatory agents, while 4-aminopyrazoles have been investigated for their anticonvulsant properties.[12][13] 5-Aminopyrazoles are particularly versatile and are found in a wide range of compounds, including kinase inhibitors and antimicrobial agents.[13][16]

The Amino-Pyrazole as a "Hinge-Binder" in Kinase Inhibition

Perhaps the most significant application of the amino-pyrazole scaffold is in the development of protein kinase inhibitors.[4][7][8] Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][17]

The ATP-binding site of most kinases contains a "hinge" region that forms key hydrogen bonds with the adenine ring of ATP. The amino-pyrazole moiety has proven to be an exceptional "hinge-binder," effectively mimicking the interactions of ATP and serving as an anchor for the inhibitor.[5] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for instance, is a well-established pharmacophore for targeting cyclin-dependent kinases (CDKs).[5][7]